2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol
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Overview
Description
“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with the CAS Number: 24134-25-6 and a molecular weight of 177.21 . The IUPAC name for this compound is 2-(2-amino-1H-benzimidazol-1-yl)ethanol .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, is of strategic importance due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
The InChI code for “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is 1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Imidazole-containing compounds show both acidic and basic properties . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with a molecular weight of 177.21 .
Scientific Research Applications
Therapeutic Potential
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They have become an important synthon in the development of new drugs .
Anticancer Agent
Some imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines . This suggests that “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” could potentially be used in cancer treatment.
Anxiolytic
Benzo[d]imidazo[2,1-b]thiazoles, which are similar to “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, have been reported to serve as a potent non-sedative anxiolytic . This suggests potential applications in the treatment of anxiety disorders.
PET Imaging Probe
Benzo[d]imidazo[2,1-b]thiazoles have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This suggests potential applications in the diagnosis and monitoring of Alzheimer’s disease.
Kinase Inhibitor
These compounds have also been used as kinase inhibitors , suggesting potential applications in the treatment of diseases that involve abnormal kinase activity, such as cancer.
Antimicrobial Agent
Benzo[d]imidazo[2,1-b]thiazoles have been used as antimicrobially active molecules , suggesting potential applications in the treatment of bacterial and fungal infections.
Treatment of Nerve Function Loss
Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function , suggesting potential applications in the treatment of neurological disorders.
Blocking AQ Signal Reception
There is also research suggesting that imidazole derivatives can be used to block AQ signal reception, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout . This suggests potential applications in the field of biochemistry and molecular biology.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFIQDGURPIMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol |
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